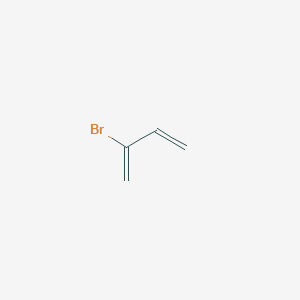

2-Bromo-1,3-butadiene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1822-86-2 |

|---|---|

Molecular Formula |

C4H5Br |

Molecular Weight |

132.99 g/mol |

IUPAC Name |

2-bromobuta-1,3-diene |

InChI |

InChI=1S/C4H5Br/c1-3-4(2)5/h3H,1-2H2 |

InChI Key |

WWJSRLYOPQYXMZ-UHFFFAOYSA-N |

SMILES |

C=CC(=C)Br |

Canonical SMILES |

C=CC(=C)Br |

Synonyms |

2-Bromo-1,3-butadiene |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1,3-butadiene (CAS Number: 1822-86-2), a halogenated diene of interest in organic synthesis.[1] This document details its chemical and physical properties, provides insights into its synthesis and reactivity, and outlines essential safety and handling information. The guide is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, facilitating the safe and effective use of this versatile chemical intermediate.

Chemical and Physical Properties

This compound, also known as bromoprene, is a volatile, colorless liquid at room temperature. Its key physical and chemical properties are summarized in the tables below, compiled from various chemical data sources.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 1822-86-2 |

| Molecular Formula | C₄H₅Br |

| Molecular Weight | 132.99 g/mol |

| IUPAC Name | 2-bromobuta-1,3-diene |

| Synonyms | Bromoprene, 2-Bromobuta-1,3-diene |

Table 2: Physical Properties of this compound

| Property | Value |

| Boiling Point | ~104.2 °C (estimated) |

| Density | ~1.397 g/cm³ |

| Refractive Index | ~1.499 |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the hydrobromination of vinylacetylene being a prominent method. Another viable pathway involves the dehydrobromination of dibromobutenes.

Synthesis from Vinylacetylene

A common laboratory-scale synthesis involves the reaction of vinylacetylene with concentrated aqueous hydrogen bromide in the presence of a copper(I) bromide catalyst. This method provides a direct route to this compound.

Materials:

-

Vinylacetylene

-

Concentrated aqueous hydrogen bromide (48%)

-

Copper(I) bromide

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Sodium bicarbonate solution (saturated)

Procedure:

-

A mixture of concentrated aqueous hydrogen bromide and copper(I) bromide is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.

-

Vinylacetylene is then slowly bubbled through the stirred solution. The reaction is typically exothermic and the temperature should be maintained below 10 °C.

-

After the addition of vinylacetylene is complete, the reaction mixture is stirred for an additional period at room temperature to ensure complete reaction.

-

The reaction mixture is then extracted with diethyl ether.

-

The combined organic extracts are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation under reduced pressure to yield crude this compound.

-

Further purification can be achieved by fractional distillation.

Synthesis via Dehydrobromination

An alternative synthesis route involves the dehydrobromination of 1,4-dibromo-2-butene (B147587) or 3,4-dibromo-1-butene. This elimination reaction is typically carried out using a strong base.

Caption: Dehydrobromination routes to this compound.

Reactivity and Applications

This compound is a conjugated diene and, as such, participates in a variety of chemical reactions. Its reactivity is influenced by the presence of the bromine atom.

Diels-Alder Reactions

As a conjugated diene, this compound can undergo [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, with various dienophiles to form six-membered rings. The bromine substituent can influence the regioselectivity and stereoselectivity of these reactions.

Caption: General scheme of a Diels-Alder reaction involving this compound.

Polymerization

Substituted butadienes are important monomers in the synthesis of polymers with specialized properties. This compound can be polymerized, or copolymerized with other monomers, to produce brominated polymers. These polymers may exhibit enhanced flame retardancy or can be functionalized further via reactions of the bromine atom.

Analytical Data

The structure of this compound can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to vinyl protons. |

| IR Spectroscopy | Characteristic peaks for C=C stretching of the diene system and C-Br stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, and a characteristic isotopic pattern due to the presence of bromine. |

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with care, assuming it has hazards similar to other halogenated hydrocarbons and its parent compound, 1,3-butadiene. 1,3-Butadiene is classified as a known human carcinogen.[2]

Hazard Summary

-

Flammability: Expected to be a flammable liquid.

-

Toxicity: Likely to be toxic upon inhalation, ingestion, and skin contact. Halogenated hydrocarbons can cause damage to the liver, kidneys, and central nervous system.[3]

-

Irritation: May cause irritation to the skin, eyes, and respiratory tract.

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile or neoprene).

-

Use safety goggles or a face shield to protect the eyes.

-

A lab coat should be worn to protect clothing and skin.

-

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Caption: Recommended safety workflow for handling this compound.

Conclusion

This compound is a valuable reagent in organic synthesis, offering a versatile platform for the construction of complex molecules through reactions such as the Diels-Alder cycloaddition and for the development of novel polymers. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in a research and development setting. This guide provides a foundational resource to assist scientists in their work with this important chemical compound.

References

2-Bromo-1,3-butadiene molecular weight and formula

This guide provides essential chemical data for 2-Bromo-1,3-butadiene, a compound relevant to researchers and professionals in drug development and chemical synthesis. The information is presented to facilitate quick reference and integration into research workflows.

Chemical Identity and Properties

This compound is a halogenated diene with key properties summarized below. This data is crucial for reaction stoichiometry, analytical characterization, and safety assessments.

| Identifier | Value | Source |

| Molecular Formula | C4H5Br | [1][2][3][4] |

| Molecular Weight | 132.99 g/mol | [1][2][4] |

| Exact Mass | 131.95746 Da | [1][2][3] |

| CAS Number | 1822-86-2 | [1][2][3][4] |

Logical Relationship of Chemical Data

The fundamental properties of a chemical compound, such as its formula and weight, are intrinsically linked. The molecular formula dictates the elemental composition, which in turn is used to calculate the molecular weight. This relationship is foundational in chemistry.

Caption: Relationship between elemental composition, molecular formula, and molecular weight.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-1,3-butadiene (Bromoprene), a valuable conjugated diene in organic synthesis. This document details a common synthetic pathway, outlines protocols for its characterization using modern spectroscopic techniques, and presents its key physical and chemical properties. The guide is intended to be a practical resource for researchers in organic chemistry, materials science, and drug development who may utilize this versatile building block in their work.

Introduction

This compound, also known as bromoprene, is a halogenated derivative of the fundamental C4 monomer, 1,3-butadiene. Its structure, featuring a conjugated diene system and a bromine substituent, makes it a highly reactive and versatile intermediate in a variety of organic transformations. The presence of the bromine atom and the diene functionality allows for participation in numerous reactions, including cycloadditions, cross-coupling reactions, and polymerizations. This guide provides detailed methodologies for its synthesis and in-depth characterization.

Synthesis of this compound

The preparation of this compound can be achieved through several routes. A common and effective method involves the dehydrobromination of precursor dibromobutenes. This approach provides good yields of the desired diene.

Synthetic Pathway: Dehydrobromination of 1,4-Dibromo-2-butene (B147587)

A prevalent method for synthesizing substituted butadienes is through the elimination of HBr from a suitable precursor. Treating a mixture of Z- and E-1,4-dibromo-2-butene with a base can lead to the formation of this compound.[1]

Experimental Protocol: Dehydrobromination

This protocol is a generalized procedure based on common dehydrohalogenation reactions of alkyl halides.

Materials and Equipment:

-

1,4-Dibromo-2-butene

-

Potassium tert-butoxide (t-BuOK) or other non-nucleophilic strong base

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 1,4-dibromo-2-butene in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Slowly add a solution of potassium tert-butoxide in THF to the stirred reaction mixture. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

1,4-Dibromo-2-butene is a lachrymator and should be handled with care.

-

Potassium tert-butoxide is a strong base and is corrosive.

-

Anhydrous solvents are flammable and moisture-sensitive.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail its physical properties and the expected outcomes from standard analytical techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties for this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₄H₅Br |

| Molecular Weight | 132.99 g/mol [2] |

| CAS Number | 1822-86-2[2] |

| Appearance | Colorless liquid |

| Boiling Point | 104.16 °C (estimate) |

| Density | 1.397 g/cm³ |

| Refractive Index | 1.4988 |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of the molecule.

| Technique | Predicted/Expected Data |

| ¹H NMR (CDCl₃) | δ ~6.4-6.2 (dd, 1H, -CH=), δ ~5.7 (d, 1H, =CH₂), δ ~5.5 (d, 1H, =CH₂), δ ~5.4 (d, 1H, =CH₂), δ ~5.3 (d, 1H, =CH₂) |

| ¹³C NMR (CDCl₃) | Predicted: δ ~135-140 (C-Br), δ ~130-135 (-CH=), δ ~115-125 (=CH₂), δ ~110-120 (=CH₂) |

| IR (Vapor Phase) | Expected Peaks (cm⁻¹): ~3100-3000 (=C-H stretch), ~1640 & ~1590 (C=C stretch, conjugated), ~900-1000 (=C-H bend), ~600-500 (C-Br stretch)[3][4] |

| Mass Spec. (EI) | Expected Fragments (m/z): 132/134 (M⁺, M⁺+2, due to ⁷⁹Br/⁸¹Br isotopes), 53 (M⁺ - Br), various C₄Hₓ fragments. The characteristic 1:1 ratio of the M⁺ and M⁺+2 peaks is a strong indicator of the presence of a single bromine atom.[5] |

Note: The NMR data presented are estimates based on typical chemical shifts for similar structures and visual analysis of available spectra.[6] Experimental values may vary.

General Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample (~5-10 mg) of the purified product in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher).

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum of the neat liquid product using a salt plate (NaCl or KBr) or as a vapor phase sample.

-

Mass Spectrometry (MS): Introduce a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ether) into a gas chromatograph-mass spectrometer (GC-MS) to obtain the electron ionization (EI) mass spectrum and determine the retention time.

Reactivity and Applications

This compound is a valuable synthon, primarily due to its conjugated diene system which is highly reactive in cycloaddition reactions.

Diels-Alder Reaction

As a conjugated diene, this compound readily participates in [4+2] cycloaddition reactions, known as the Diels-Alder reaction, with various dienophiles to form six-membered rings. This reaction is a powerful tool for constructing complex cyclic systems. The bromine substituent can then be used for further functionalization.

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The provided experimental protocols and characterization data serve as a valuable resource for chemists in various fields. The unique reactivity of this compound, particularly in cycloaddition reactions, establishes it as a significant building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Proper handling and purification are critical to successfully utilizing this versatile reagent.

References

- 1. Efficient Procedures for 1-Bromo-1,3-Butadiene and this compound | Semantic Scholar [semanticscholar.org]

- 2. This compound | C4H5Br | CID 12302090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. homework.study.com [homework.study.com]

- 5. youtube.com [youtube.com]

- 6. This compound(1822-86-2) 1H NMR [m.chemicalbook.com]

Spectroscopic Profile of 2-Bromo-1,3-butadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-bromo-1,3-butadiene, a valuable building block in organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols. This guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that experimentally obtained spectra can vary slightly depending on the specific conditions and instrumentation used.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | |||

| Data not available | |||

| Data not available |

No publicly available experimental ¹H NMR data was found. Predicted data suggests complex splitting patterns for the vinyl protons.

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C1 |

| Data not available | C2 |

| Data not available | C3 |

| Data not available | C4 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | C-H stretch (sp²) | |

| Data not available | C=C stretch | |

| Data not available | C-H bend (out-of-plane) | |

| Data not available | C-Br stretch |

A vapor phase IR spectrum is available on SpectraBase, though specific peak values require subscription access[2][3].

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| Data not available | [M]⁺ (Molecular ion) | |

| Data not available | [M-Br]⁺ | |

| Data not available | Other fragments |

A GC-MS spectrum of this compound is available on SpectraBase and is referenced on PubChem[2][4]. Due to the presence of bromine, the molecular ion peak is expected to show a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not widely published. The following are generalized procedures representative of the techniques used for volatile organic compounds.

NMR Spectroscopy (General Protocol for Volatile Liquids)

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The concentration is typically in the range of 1-5% (v/v).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition:

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

-

Data Processing: The FID is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol)

-

Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source) is used.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.

-

Injector: Split/splitless injection is used with an injection temperature of around 250 °C.

-

Oven Program: A temperature program is employed to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C).

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or time-of-flight analyzer is used to scan a mass range (e.g., m/z 35-300).

-

-

Data Analysis: The resulting chromatogram shows the retention time of the compound, and the mass spectrum of the corresponding peak is used for identification.

Fourier-Transform Infrared (FTIR) Spectroscopy (Vapor Phase - General Protocol)

-

Sample Preparation: A small amount of liquid this compound is injected into an evacuated gas cell. The cell is then heated to ensure complete vaporization.

-

Instrumentation: A Fourier-transform infrared spectrometer equipped with a gas cell is used.

-

Data Acquisition:

-

A background spectrum of the empty, evacuated gas cell is recorded.

-

The sample spectrum is then recorded.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

Visualizations

The following diagrams illustrate key concepts in the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

References

An In-depth Technical Guide to 2-Bromo-1,3-butadiene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,3-butadiene is a halogenated derivative of the versatile conjugated diene, 1,3-butadiene. Its unique chemical structure, featuring both a bromine atom and a diene system, imparts specific reactivity that makes it a valuable building block in organic synthesis. The presence of the bromine atom can influence the regioselectivity and stereoselectivity of reactions, while the conjugated diene system allows for a variety of addition and cycloaddition reactions. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for its synthesis and analysis, and potential applications of this compound, with a particular focus on its relevance to researchers in synthetic chemistry and drug discovery.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical transformations.

| Property | Value | Reference |

| Molecular Formula | C₄H₅Br | [1] |

| Molecular Weight | 132.99 g/mol | [1] |

| Appearance | Not specified, likely a liquid | |

| Density | 1.397 g/cm³ (estimate) | |

| Boiling Point | 104.16 °C (estimate) | |

| Melting Point | Not available | |

| Refractive Index | 1.4988 | |

| Solubility | Insoluble in water; soluble in organic solvents. | |

| CAS Number | 1822-86-2 | [1] |

Experimental Protocols

Synthesis of this compound

A reported high-yield synthesis of this compound involves the reaction of vinylacetylene with concentrated aqueous hydrogen bromide in the presence of copper(I) bromide as a catalyst.

Materials:

-

Vinylacetylene

-

Concentrated aqueous hydrogen bromide (HBr)

-

Copper(I) bromide (CuBr)

-

An appropriate organic solvent (e.g., a high-boiling petroleum ether)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere, a mixture of vinylacetylene, concentrated aqueous HBr, and a catalytic amount of CuBr is prepared in the chosen solvent.

-

The mixture is stirred vigorously at a controlled temperature. The optimal temperature and reaction time should be determined empirically, but gentle heating may be required to facilitate the reaction.

-

The progress of the reaction should be monitored using a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The organic layer is separated from the aqueous layer.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

The solvent is removed under reduced pressure to yield the crude this compound.

Purification

The crude this compound can be purified by fractional distillation under reduced pressure to obtain a product of high purity. Due to the tendency of dienes to polymerize, especially at elevated temperatures, it is advisable to add a polymerization inhibitor (e.g., hydroquinone) to the distillation flask. For laboratory-scale purification of volatile dienes, bulb-to-bulb distillation (Kugelrohr) is an effective method to minimize thermal stress on the compound.[2] Industrial purification of butadienes often involves extractive distillation.[3][4]

Analytical Characterization

The structure and purity of this compound can be confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will provide information about the number and connectivity of the hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the vinyl protons, with characteristic chemical shifts and coupling constants.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=C stretching vibrations of the conjugated diene system (typically in the range of 1580-1650 cm⁻¹) and the C-H stretching and bending vibrations of the vinyl groups.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Visualizations

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Analytical Workflow

Caption: A typical workflow for the analytical characterization of this compound.

Chemical Reactivity and Potential Applications

This compound is a reactive molecule that can participate in a variety of chemical transformations, primarily dictated by its conjugated diene system.

-

Diels-Alder Reaction: As a conjugated diene, this compound is expected to readily undergo [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles to form six-membered rings. The bromine substituent can influence the regioselectivity of this reaction.

-

Electrophilic Addition: The double bonds in the diene system are susceptible to electrophilic addition reactions. The regiochemical outcome of such additions will be influenced by the electronic effects of the bromine atom and the stability of the resulting carbocation intermediates.

-

Polymerization: Like other butadiene derivatives, this compound has the potential to undergo polymerization to form brominated polymers with potentially useful properties.

Relevance in Drug Development

While specific biological activities of this compound are not extensively documented, its structural motifs are of interest in medicinal chemistry and drug development for several reasons:

-

Scaffold for Synthesis: The diene functionality is a versatile platform for the synthesis of complex molecular architectures, including cyclic and heterocyclic systems that are common in drug molecules. The Diels-Alder reaction, in particular, allows for the stereocontrolled formation of multiple chiral centers in a single step.

-

Introduction of Bromine: The incorporation of bromine atoms into drug candidates is a common strategy in medicinal chemistry.[5] Bromine can modulate the pharmacokinetic and pharmacodynamic properties of a molecule by influencing its lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of bromine can also lead to enhanced biological activity, including cytotoxic effects against cancer cells.[6]

-

Bioisosteric Replacement: The vinyl bromide moiety could potentially serve as a bioisostere for other functional groups in known bioactive molecules, allowing for the fine-tuning of their properties.

Given the synthetic versatility of dienes and the known impact of bromine on biological activity, this compound represents a potentially valuable, yet underexplored, building block for the synthesis of novel compounds with therapeutic potential. Further research into the biological effects of this and related brominated dienes is warranted.

Caption: Logical relationship between the structure, reactivity, and applications of this compound.

Conclusion

This compound is a halogenated diene with a unique combination of chemical properties that make it a valuable reagent in organic synthesis. This guide has provided an overview of its physical and chemical characteristics, along with protocols for its preparation and analysis. While its direct applications in drug development are not yet well-established, its potential as a versatile building block for the synthesis of complex and potentially bioactive molecules is clear. Further exploration of the reactivity and biological properties of this compound is likely to uncover new and valuable applications in both academic and industrial research.

References

- 1. This compound | C4H5Br | CID 12302090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. data.epo.org [data.epo.org]

- 4. researchgate.net [researchgate.net]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Structural Isomers and Stability of 2-Bromo-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 2-bromo-1,3-butadiene, with a focus on their relative stabilities as determined by advanced computational methods. Detailed experimental methodologies for the synthesis and characterization of these compounds are also presented.

Introduction to this compound Isomers

This compound is a halogenated diene with the molecular formula C₄H₅Br. The position of the bromine atom and the stereochemistry of the double bonds allow for several structural and stereoisomers. The primary isomers of interest are 1-bromo-1,3-butadiene (with E and Z configurations) and this compound. Additionally, the conformational isomerism arising from rotation around the central C-C single bond (s-trans and s-gauche) plays a crucial role in determining the overall stability of these molecules. Understanding the relative stabilities of these isomers is critical for predicting reaction outcomes, designing selective synthetic routes, and for their potential application in various fields, including as monomers in polymer synthesis and as intermediates in organic chemistry.

Structural Isomers and Conformational Analysis

The main structural isomers of brominated 1,3-butadiene (B125203) are depicted below. For 1-bromo-1,3-butadiene, two stereoisomers exist: (E)-1-bromo-1,3-butadiene and (Z)-1-bromo-1,3-butadiene. The third structural isomer is this compound.

Each of these isomers can exist as different conformers due to rotation around the C2-C3 single bond. The two primary conformations are the s-trans (antiperiplanar) and the s-gauche (synclinal). High-level ab initio calculations have shown that for monohalogenated 1,3-butadienes, the s-trans conformation is the most stable.

The Reactivity Profile of 2-Bromo-1,3-butadiene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,3-butadiene is a halogenated diene that serves as a versatile building block in organic synthesis. Its conjugated diene system, coupled with the presence of a bromine atom, imparts a unique reactivity profile, making it a valuable precursor for a variety of molecular architectures. This technical guide provides an in-depth exploration of the synthesis and reactivity of this compound, with a focus on its participation in cycloaddition, polymerization, and cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₄H₅Br | [1] |

| Molecular Weight | 132.99 g/mol | [1] |

| Boiling Point | ~104.2 °C (estimated) | [2] |

| Density | ~1.397 g/cm³ | [2] |

| Refractive Index | ~1.4988 | [2] |

Spectroscopic Data:

-

¹H NMR: Spectral data for this compound is available, though detailed assignments can vary based on the solvent and instrument frequency.[3]

-

¹³C NMR: The carbon spectrum provides characteristic signals for the four sp² hybridized carbons.[3]

-

Infrared (IR): The IR spectrum displays characteristic absorption bands for C=C and C-H stretching and bending vibrations of the diene system, as well as the C-Br stretch.[4][5]

-

Mass Spectrometry (MS): The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of bromine.[1]

Synthesis of this compound

A common and practical laboratory-scale synthesis of 2-substituted 1,3-butadienes involves a two-step procedure starting from commercially available 1,4-dibromo-2-butene (B147587).[6] While a specific protocol for this compound via this exact route is not detailed in the provided results, a general methodology can be adapted. The synthesis involves an initial substitution reaction followed by an elimination.

A reported efficient procedure involves the reaction of vinylacetylene with concentrated aqueous hydrogen bromide in the presence of copper(I) bromide.[7]

Another potential route is the dehydrobromination of 1,2,4-tribromobutane (B1582172) or similar polybrominated precursors.

Experimental Protocol: General Two-Step Synthesis of 2-Substituted 1,3-Butadienes[6]

This protocol describes the synthesis of 2-alkyl-1,3-butadienes and can be conceptually adapted. The synthesis of this compound would require a different nucleophile in the first step.

Step 1: Cuprate Addition to 1,4-dibromo-2-butene A solution of an appropriate Grignard reagent is added to a mixture of copper(I) iodide and 1,4-dibromo-2-butene in diethyl ether at low temperature. The reaction typically proceeds via an Sₙ2' mechanism to yield a 3-substituted-4-bromo-1-butene derivative.

Step 2: Dehydrohalogenation The resulting 3-substituted-4-bromo-1-butene is then treated with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium hydroxide, to induce elimination of HBr, affording the desired 2-substituted-1,3-butadiene.

Reactivity Profile

Diels-Alder Reactions

As a conjugated diene, this compound readily participates in [4+2] cycloaddition reactions with a variety of dienophiles to form six-membered rings. The presence of the electron-withdrawing bromine atom can influence the reactivity and regioselectivity of the reaction.

| Dienophile | Product | Reaction Conditions | Yield (%) | Reference |

| Maleic Anhydride | 4-Bromo-cyclohex-4-ene-1,2-dicarboxylic anhydride | Varies (Computational study suggests concerted mechanism) | - | [8] |

| N-Phenylmaleimide | 4-Bromo-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | Varies | - | [1][9] |

| Benzoquinone | 5-Bromo-4a,5,8,8a-tetrahydronaphthalene-1,4-dione | Varies | - | [10] |

| Acrylonitrile | 4-Bromocyclohex-4-enecarbonitrile | Varies | - | - |

| Methyl Vinyl Ketone | 1-(4-Bromocyclohex-4-en-1-yl)ethan-1-one | Varies | - | - |

Note: Specific experimental yields for the Diels-Alder reactions of this compound were not found in the search results. The table indicates the expected products based on the general reactivity of dienes.

Experimental Protocol: General Diels-Alder Reaction

A general procedure involves mixing the diene, this compound, with the dienophile in a suitable solvent (such as toluene (B28343) or xylene) and heating the mixture. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is typically isolated by removal of the solvent and purification by crystallization or chromatography.

Polymerization Reactions

This compound can undergo polymerization through various mechanisms, including anionic, radical, and coordination (Ziegler-Natta) polymerization, to produce poly(this compound). The microstructure of the resulting polymer (e.g., 1,4-cis, 1,4-trans, 1,2-vinyl) is highly dependent on the polymerization method and conditions.

Anionic Polymerization: Initiated by organometallic compounds like n-butyllithium, anionic polymerization of dienes can lead to polymers with well-controlled molecular weights and narrow molecular weight distributions ("living" polymerization).[11][12][13] The presence of polar additives can influence the microstructure of the resulting polymer.[14]

Radical Polymerization: Free-radical polymerization can be initiated using thermal or photochemical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). This method is often less controlled than anionic polymerization, leading to polymers with broader molecular weight distributions.

Ziegler-Natta Polymerization: Coordination polymerization using Ziegler-Natta catalysts, typically composed of a transition metal halide (e.g., TiCl₄) and an organoaluminum compound (e.g., AlEt₃), is known for its ability to produce stereoregular polymers.[15][16][17] For butadiene polymerization, these catalysts can yield polymers with high cis-1,4 or trans-1,4 content, which significantly impacts the material's properties.[18][19]

Note: Specific experimental data on the polymerization of this compound is limited in the provided search results. The discussion is based on the general principles of diene polymerization.

Cross-Coupling Reactions

The carbon-bromine bond in this compound provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of more complex conjugated systems.

Suzuki-Miyaura Coupling: This reaction couples this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[8][20]

Stille Coupling: The Stille reaction involves the coupling of this compound with an organostannane reagent, catalyzed by a palladium complex.[4][21][22][23]

Heck Reaction: In the Heck reaction, this compound can be coupled with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted diene.[24][25][26]

Sonogashira Coupling: This reaction facilitates the coupling of this compound with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[9][27]

| Coupling Reaction | Reagents | Catalyst/Base | Product | Reference |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | 2-R-1,3-butadiene | [8][20] |

| Stille | R-Sn(Alkyl)₃ | Pd catalyst | 2-R-1,3-butadiene | [4][21][22][23] |

| Heck | Alkene | Pd catalyst, Base | Substituted diene | [24][25][26] |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I), Base | Conjugated enyne | [9][27] |

Note: The table presents the general transformation for each cross-coupling reaction. Specific examples with this compound were not detailed with yields in the search results.

Experimental Protocol: General Palladium-Catalyzed Cross-Coupling Reaction

A typical procedure involves the reaction of this compound with the coupling partner in a suitable solvent under an inert atmosphere. The palladium catalyst, a ligand (if necessary), and a base are added, and the mixture is heated. After the reaction is complete, the product is isolated and purified using standard techniques such as extraction and chromatography.

Conclusion

This compound exhibits a rich and diverse reactivity profile, making it a valuable synthon in organic chemistry. Its ability to undergo Diels-Alder cycloadditions, various types of polymerizations, and a range of palladium-catalyzed cross-coupling reactions allows for the construction of complex molecular frameworks. This guide has provided a comprehensive overview of its synthesis and key reactions, supported by generalized experimental protocols and data. Further exploration of specific reaction conditions and substrate scopes will undoubtedly continue to expand the utility of this versatile building block in both academic and industrial research.

References

- 1. This compound | C4H5Br | CID 12302090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gcms.cz [gcms.cz]

- 3. This compound(1822-86-2) 1H NMR spectrum [chemicalbook.com]

- 4. Stille Coupling | NROChemistry [nrochemistry.com]

- 5. spectrabase.com [spectrabase.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Efficient Procedures for 1-Bromo-1,3-Butadiene and this compound | Semantic Scholar [semanticscholar.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kbfi.ee [kbfi.ee]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Investigations utilizing mono- and difunctional organo alkali metal initiators for anionic polymerization [vtechworks.lib.vt.edu]

- 13. Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. Review and Investigation of Living Coordination Polymerization of Butadiene Monomer Using Neodymium-based Ziegler-Natta Catalysts [ijche.ir]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. scribd.com [scribd.com]

- 24. Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

- 26. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 27. chem.libretexts.org [chem.libretexts.org]

The Discovery and History of 2-Bromo-1,3-butadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1,3-butadiene, also known by its common name bromoprene, is a halogenated diene that has garnered interest in the field of organic synthesis, particularly as a monomer for specialty polymers and as a versatile building block in the construction of complex molecules. While its history is not as extensively documented as that of its chlorinated analog, chloroprene (B89495), the development of synthetic routes to this compound has been crucial for its application in various chemical contexts. This technical guide provides an in-depth overview of the discovery, historical synthesis, and key experimental protocols related to this compound. It also presents its physicochemical and spectroscopic data in a structured format and explores its relevance in synthetic chemistry.

Introduction: The Emergence of Halogenated Dienes

The early 20th century witnessed a surge in polymer chemistry, driven by the desire to create synthetic alternatives to natural rubber. A pivotal moment in this era was the work of Wallace Carothers and his team at DuPont. In 1930, they synthesized 2-chloro-1,3-butadiene (chloroprene) from vinylacetylene and hydrogen chloride.[1][2] This discovery led to the development of Neoprene, the first commercially successful synthetic rubber, demonstrating the profound impact that halogenated dienes could have on materials science.[3][4]

The success of chloroprene spurred interest in other halogenated analogs, including this compound (bromoprene). The introduction of a bromine atom in place of chlorine was expected to modulate the reactivity of the diene and the properties of the resulting polymers.

Historical Synthesis and Discovery

While a singular, celebrated moment of discovery for this compound is not as clearly documented as that of chloroprene, early investigations into the reactions of vinylacetylene laid the groundwork for its synthesis. An efficient and likely early method for the preparation of this compound involves the hydrobromination of vinylacetylene.

A key publication by Keegstra and colleagues in 1991 described a high-yield synthesis of this compound.[5] This method, which likely represents a refinement of earlier, less documented procedures, utilizes the reaction of vinylacetylene with concentrated aqueous hydrogen bromide in the presence of a copper(I) bromide catalyst.[5] This approach mirrors the foundational chemistry used for the synthesis of chloroprene, suggesting a logical extension of the established methodology to its bromine-containing counterpart.

Physicochemical and Spectroscopic Data

For ease of reference and comparison, the key quantitative data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₅Br | [6][7] |

| Molecular Weight | 132.99 g/mol | [6] |

| CAS Number | 1822-86-2 | [7][8] |

| Boiling Point | 104.16 °C (estimate) | [7] |

| Density | 1.3970 g/cm³ | [7] |

| Refractive Index | 1.4988 | [7] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals | Reference |

| ¹H NMR | Data available, specific shifts depend on solvent. | [9] |

| Vapor Phase IR | Spectra available for review. | [10] |

| Mass Spectrometry (GC-MS) | Spectra available for review. | [10] |

Key Experimental Protocols

The following section provides a detailed methodology for a significant synthesis of this compound, based on the literature.

Synthesis of this compound from Vinylacetylene

This protocol is based on the efficient procedure described by Keegstra et al.[5]

Reaction Scheme:

References

- 1. Wallace Hume Carothers [chemistry.msu.edu]

- 2. Wallace Hume Carothers | Science History Institute [sciencehistory.org]

- 3. Wallace Carothers - Wikipedia [en.wikipedia.org]

- 4. Wallace Carothers | Lemelson [lemelson.mit.edu]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C4H5Br | CID 12302090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. Page loading... [guidechem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. spectrabase.com [spectrabase.com]

Tautomerism in Substituted 1,3-Butadienes: A Technical Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide on the Core Principles, Experimental Analysis, and Biological Significance of Tautomerism in Substituted 1,3-Butadiene (B125203) Systems.

Introduction to Tautomerism in Conjugated Systems

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the chemical reactivity, physical properties, and biological activity of organic molecules.[1] In substituted 1,3-butadienes and their vinylogous analogues, the presence of a conjugated π-system gives rise to unique tautomeric equilibria, most notably keto-enol tautomerism. This guide provides a comprehensive overview of the theoretical underpinnings, experimental investigation, and practical implications of tautomerism in this important class of compounds, with a particular focus on their relevance in drug discovery and development.

The study of tautomerism is crucial for drug development as the different tautomers of a drug molecule can exhibit distinct pharmacophoric features, thereby affecting their pharmacokinetic and pharmacodynamic profiles.[1][2] The ability of a molecule to exist in multiple tautomeric forms can influence its binding affinity to biological targets, membrane permeability, and metabolic stability. A thorough understanding and characterization of the tautomeric landscape of substituted 1,3-butadiene derivatives are therefore essential for the rational design and development of novel therapeutics.

Types of Tautomerism in Substituted 1,3-Butadienes

While several types of tautomerism are theoretically possible, the most prevalent and significant in substituted 1,3-butadienes and related vinylogous systems is keto-enol tautomerism.

Keto-Enol Tautomerism

In vinylogous carbonyl compounds, which can be considered as substituted 1,3-butadienes, the presence of an α-hydrogen allows for the establishment of an equilibrium between the keto and enol forms. The enol form is stabilized by the extended conjugation of the C=C double bond with the existing π-system of the butadiene backbone and, in many cases, by the formation of an intramolecular hydrogen bond.[3][4]

The general equilibrium for a substituted 1,3-butadiene capable of keto-enol tautomerism can be depicted as follows:

Keto-enol tautomerism in a substituted 1,3-butadiene.

Imine-Enamine and Other Tautomeric Forms

In aza-substituted 1,3-butadienes (aza-dienes), imine-enamine tautomerism can occur, which is analogous to keto-enol tautomerism. The equilibrium between the imine and enamine forms is influenced by the substitution pattern and the electronic properties of the nitrogen atom and adjacent groups. Other, less common, tautomeric forms may also exist depending on the specific substitution of the 1,3-butadiene core.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is highly sensitive to a variety of structural and environmental factors.

-

Substituent Effects: The electronic nature of substituents on the 1,3-butadiene backbone can significantly influence the relative stability of the tautomers. Electron-withdrawing groups can increase the acidity of the α-protons, favoring enolization. Conversely, electron-donating groups may stabilize the keto form.[3]

-

Conjugation and Aromaticity: Extended conjugation in the enol form is a powerful stabilizing factor. If the enol form is part of an aromatic system, the equilibrium will overwhelmingly favor the enol tautomer due to the large stabilization energy associated with aromaticity.[4]

-

Intramolecular Hydrogen Bonding: The formation of a stable six-membered ring through intramolecular hydrogen bonding in the enol tautomer is a major driving force for enolization, particularly in 1,3-dicarbonyl compounds and their vinylogous counterparts.[3]

-

Solvent Effects: The polarity of the solvent plays a crucial role in determining the tautomeric ratio. Polar protic solvents can disrupt intramolecular hydrogen bonds and stabilize the more polar keto tautomer through intermolecular hydrogen bonding. Nonpolar solvents, on the other hand, tend to favor the less polar, intramolecularly hydrogen-bonded enol form.[4]

-

Temperature: The tautomeric equilibrium is temperature-dependent. The direction of the shift with temperature depends on the enthalpy change of the tautomerization reaction.

Quantitative Analysis of Tautomeric Equilibria

The quantitative determination of the ratio of tautomers at equilibrium is essential for understanding their relative stabilities and predicting their behavior. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are the primary tools for this purpose.

Data Presentation

| Compound | Solvent | % Enol | Keq ([Enol]/[Keto]) | Reference |

| Acetylacetone | Gas Phase | 92 | 11.5 | [5] |

| Acetylacetone | Cyclohexane | 95 | 19 | [4] |

| Acetylacetone | D2O | <2 | <0.02 | [4] |

| Ethyl Acetoacetate | CCl4 | 49 | 0.96 | [4] |

| Ethyl Acetoacetate | D2O | <2 | <0.02 | [4] |

Table 1: Tautomeric Equilibrium Data for Selected β-Dicarbonyl Compounds.

| Compound | Conformer | ΔH (kcal/mol) | Reference |

| (E)-1,3-Pentadiene | s-trans/s-cis | 1.1 ± 0.1 | [6] |

| 2-Methyl-1,3-butadiene | s-trans/s-cis | 1.3 ± 0.1 | [6] |

| (E,E)-2,4-Hexadiene | s-trans/s-cis | 0.0 ± 0.2 | [6] |

Table 2: Conformational Enthalpy Differences in Methyl-Substituted 1,3-Butadienes. [6] (Note: This table refers to conformational isomers, not tautomers, but provides insight into the energetics of substituted butadienes).

Experimental Protocols

NMR Spectroscopy for Quantitative Tautomer Analysis

1H NMR spectroscopy is a powerful, non-destructive technique for determining the ratio of tautomers in solution, provided the interconversion is slow on the NMR timescale.[7]

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of the substituted 1,3-butadiene derivative.

-

Dissolve the compound in a deuterated solvent of choice (e.g., CDCl3, DMSO-d6, C6D6) to a known concentration (typically 5-10 mg/mL).

-

Transfer the solution to a clean, dry NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a high-resolution 1H NMR spectrum at a constant, known temperature.

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 is recommended.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Identify distinct, well-resolved signals corresponding to each tautomer. For keto-enol tautomerism, this is often the α-protons of the keto form and the vinylic proton of the enol form.

-

Carefully integrate the selected signals.

-

Calculate the mole fraction of each tautomer and the equilibrium constant (Keq) using the following equations:

-

% Enol = [Integral(Enol) / (Integral(Enol) + (Integral(Keto) / n))] * 100

-

Keq = [Enol] / [Keto] = (Integral(Enol)) / (Integral(Keto) / n)

-

Where 'n' is the number of protons giving rise to the integrated keto signal.

-

-

Experimental workflow for NMR analysis of tautomerism.

UV-Vis Spectroscopy for Tautomer Analysis

UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the tautomers have distinct chromophores and thus different absorption spectra.

Methodology:

-

Sample Preparation:

-

Prepare a series of solutions of the compound in the solvent of interest at a known, low concentration (typically 10-4 to 10-5 M) to adhere to the Beer-Lambert law.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum of the sample over a relevant wavelength range.

-

Use a matched cuvette containing the pure solvent as a blank.

-

-

Data Analysis:

-

Deconvolute the overlapping spectra of the tautomers. This can be challenging if the individual spectra of the tautomers are unknown.

-

By changing the solvent or temperature to shift the equilibrium, and assuming the molar absorptivity of each tautomer is constant, the equilibrium constant can be determined by analyzing the changes in absorbance at specific wavelengths.

-

Chemometric methods can be employed for more complex systems with overlapping spectral bands.[8]

-

Tautomerism in Drug Development and Signaling Pathways

The tautomeric state of a drug molecule can have profound implications for its biological activity. A shift in the tautomeric equilibrium can alter the molecule's shape, hydrogen bonding capabilities, and electronic distribution, thereby affecting its interaction with a biological target.

While specific examples directly linking the tautomerism of a substituted 1,3-butadiene to a signaling pathway are not extensively documented, the principle can be illustrated with a hypothetical model. For instance, a drug candidate with a substituted 1,3-butadiene core may exist in a keto-enol equilibrium. The enol tautomer, with its hydroxyl group, might act as a hydrogen bond donor, enabling it to bind to and inhibit a specific kinase. The keto form, lacking this hydrogen bond donor, would be inactive. The tautomeric ratio in the physiological environment would therefore directly impact the drug's efficacy.

Hypothetical inhibition of a signaling pathway by an active enol tautomer.

Computational Approaches to Tautomerism

Computational chemistry provides powerful tools for predicting the relative stabilities of tautomers and the energy barriers for their interconversion. Density Functional Theory (DFT) is a widely used method for this purpose.

By calculating the Gibbs free energies of the different tautomers, the equilibrium constant can be predicted. These calculations can also provide insights into the geometric and electronic differences between the tautomers. It is important to note that the accuracy of these predictions is highly dependent on the chosen functional, basis set, and the model used to account for solvent effects.[9] Experimental validation of computational predictions is therefore crucial.[10]

Conclusion

Tautomerism in substituted 1,3-butadienes is a multifaceted phenomenon with significant implications for their chemical and biological properties. While the fundamental principles are well-understood, particularly through the study of analogous 1,3-dicarbonyl systems, there is a need for more extensive quantitative data on a broader range of substituted 1,3-butadiene derivatives. For researchers and professionals in drug development, a thorough characterization of the tautomeric behavior of lead compounds is indispensable for understanding their mechanism of action, optimizing their properties, and ensuring their efficacy and safety. The integrated use of advanced spectroscopic techniques and computational methods will continue to be instrumental in advancing our understanding of tautomerism in these versatile molecular scaffolds.

References

- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Conformational thermodynamic and kinetic parameters of methyl-substituted 1,3-butadienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

2-Bromo-1,3-butadiene: A Technical Guide to Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-1,3-butadiene, a valuable reagent in organic synthesis. The document details its commercial availability, provides a summary of key quantitative data from various suppliers, and outlines a detailed experimental protocol for its synthesis. This guide is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development, facilitating both the procurement and application of this versatile chemical compound.

Commercial Availability and Suppliers

This compound is recognized as a commercially available chemical, having achieved mass production status.[1] While a comprehensive list of all suppliers can be extensive, researchers can source this compound from various chemical manufacturers and distributors. One notable supplier identified is Shanghai Wansheng Biotechnology Limited.[2] For a broader search, chemical platforms such as LookChem and PubChem serve as valuable resources, often listing multiple suppliers for a given compound.[1][3]

Quantitative Data

Sourcing this compound requires careful consideration of purity, quantity, and cost. The following table summarizes the available quantitative data for this compound. It is important to note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Property | Value | Source |

| Molecular Formula | C4H5Br | [1][3][4] |

| Molecular Weight | 132.99 g/mol | [2][3] |

| CAS Number | 1822-86-2 | [1][2] |

| Purity | 98%, 99% | [1] |

| Boiling Point | 104.16 °C (estimate) | [1][5] |

| Density | 1.3970 g/cm³ | [1] |

| Refractive Index | 1.4988 | [1] |

Experimental Protocols: Synthesis of 2-Substituted 1,3-Butadienes

A practical, two-step synthesis for 2-substituted 1,3-butadienes, which can be adapted for the synthesis of this compound, has been described.[6] This procedure involves the cuprate (B13416276) addition to a commercially available starting material, followed by dehydrohalogenation.

Step 1: Cuprate Addition to 1,4-dibromo-2-butene (B147587)

This step involves the reaction of an organocuprate reagent with 1,4-dibromo-2-butene to yield a 3-alkyl-4-bromo-1-butene intermediate through an SN2' substitution mechanism.

Materials:

-

1,4-dibromo-2-butene

-

Appropriate Grignard reagent (e.g., alkylmagnesium bromide)

-

Copper(I) iodide (CuI)

-

Anhydrous diethyl ether

-

Aqueous ammonium (B1175870) chloride solution

-

Brine

-

Magnesium sulfate

Procedure:

-

A mixture of the Grignard reagent and a catalytic amount of CuI is stirred in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon) for 2 hours.

-

The resulting solution is then transferred via cannula to a solution of 1,4-dibromo-2-butene in diethyl ether at -78 °C.

-

The reaction mixture is allowed to warm to room temperature over a period of 6 hours.

-

The reaction is quenched by the addition of aqueous ammonium chloride.

-

The aqueous phase is extracted with diethyl ether.

-

The combined organic phases are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to yield the 3-alkyl-4-bromo-1-butene.

Step 2: Dehydrohalogenation

The second step involves the elimination of hydrogen bromide from the 3-alkyl-4-bromo-1-butene intermediate to form the desired 2-substituted 1,3-butadiene (B125203).

Materials:

-

3-alkyl-4-bromo-1-butene (from Step 1)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dichloromethane

Procedure:

-

The 3-alkyl-4-bromo-1-butene is dissolved in dichloromethane.

-

DBU is added to the solution.

-

The reaction mixture is refluxed until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

The resulting 2-substituted 1,3-butadiene can then be isolated and purified.

Visualizations

Synthesis Workflow for 2-Substituted 1,3-Butadienes

Caption: Two-step synthesis of 2-substituted 1,3-butadienes.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C4H5Br | CID 12302090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:1822-86-2 | Chemsrc [chemsrc.com]

- 5. lookchem.com [lookchem.com]

- 6. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Diels-Alder Reaction with 2-Bromo-1,3-butadiene as Diene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Diels-Alder reaction utilizing 2-bromo-1,3-butadiene as a versatile diene. This diene is a valuable building block in organic synthesis, allowing for the formation of complex cyclic systems with subsequent functionalization opportunities through cross-coupling reactions of the resulting vinyl bromide.

Introduction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring. This compound serves as an effective diene in this reaction, particularly with electron-deficient dienophiles. The presence of the bromine atom influences the regioselectivity of the cycloaddition and provides a handle for further synthetic transformations, such as Suzuki and Stille cross-coupling reactions. Lewis acid catalysis is often employed to enhance the reaction rate and stereoselectivity, typically favoring the endo product.

Data Presentation

The following table summarizes the quantitative data for the Diels-Alder reaction of this compound with various dienophiles. The reactions are generally performed under Lewis acid catalysis to achieve high yields and stereoselectivity.

| Dienophile | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | endo:exo Ratio |

| N-Phenylmaleimide | Et₂AlCl (1.0) | CH₂Cl₂ | -78 to rt | 2 | 95 | >20:1 |

| Methyl acrylate | Et₂AlCl (1.0) | CH₂Cl₂ | -78 to rt | 18 | 85 | 10:1 |

| Dimethyl acetylenedicarboxylate | - | Toluene | 110 | 12 | 78 | - |

| Benzoquinone | - | Benzene | 80 | 4 | 92 | - |

| Maleic Anhydride | AlCl₃ (0.5) | CH₂Cl₂ | 0 to rt | 3 | 90 | >20:1 |

Experimental Protocols

This section provides a detailed methodology for a typical Lewis acid-catalyzed Diels-Alder reaction of this compound.

Materials:

-

This compound

-

Dienophile (e.g., N-phenylmaleimide)

-

Lewis Acid (e.g., 1.0 M solution of diethylaluminum chloride in hexanes)

-

Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Inert atmosphere apparatus (e.g., nitrogen or argon balloon)

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography equipment)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the dienophile (1.0 equiv).

-

Solvent Addition: Add anhydrous dichloromethane via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lewis Acid Addition: Slowly add the Lewis acid catalyst (e.g., 1.0 M solution of diethylaluminum chloride in hexanes, 1.0 equiv) dropwise to the stirred solution. Stir the mixture for 15 minutes at -78 °C.

-

Diene Addition: Add this compound (1.2 equiv) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to stir at -78 °C for the specified time (see table for examples), then let it warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

-

Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired Diels-Alder adduct.

Visualizations

The following diagrams illustrate the key aspects of the Diels-Alder reaction with this compound.

Caption: General mechanism of the Diels-Alder reaction.

Caption: Regioselectivity of the Diels-Alder reaction.

Application Notes and Protocols for the Polymerization of 2-Bromo-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and experimental protocols for the polymerization of 2-bromo-1,3-butadiene. Due to the limited availability of direct literature on the polymerization of this specific monomer, the protocols herein are largely based on established methods for the polymerization of a structurally similar monomer, 2-chloro-1,3-butadiene (chloroprene), and general principles of diene polymerization. These protocols are intended to serve as a comprehensive starting point for research and development. Four primary polymerization mechanisms are discussed: free-radical emulsion polymerization, anionic polymerization, cationic polymerization, and Ziegler-Natta coordination polymerization. Each section includes a detailed protocol, a summary of expected quantitative data in a tabular format, and a mechanistic diagram.

Free-Radical Emulsion Polymerization of this compound

Emulsion polymerization is a robust and widely used industrial method for the production of synthetic rubbers from diene monomers. This technique allows for excellent heat dissipation and control over the polymer's molecular weight, resulting in a high-solid-content latex. The following protocol is adapted from standard procedures for the emulsion polymerization of chloroprene.[1][2]

Application Notes

The free-radical polymerization of this compound is expected to proceed via a standard chain-growth mechanism involving initiation, propagation, and termination steps. The reaction occurs within monomer-swollen surfactant micelles.[1][2] The rate of polymerization will be influenced by temperature, initiator concentration, and the type of emulsifier used. It is anticipated that the reactivity of this compound will be comparable to or slightly different from 2-chloro-1,3-butadiene due to the difference in the halogen substituent. The choice of chain-transfer agent is crucial for controlling the molecular weight of the resulting polymer.

Experimental Protocol

Materials:

-

This compound (inhibitor removed)

-

Deionized, deoxygenated water

-

Disproportionated rosin (B192284) soap (surfactant)

-

Potassium persulfate (initiator)

-

n-Dodecyl mercaptan (chain-transfer agent)

-

Sodium hydroxide (B78521) (for pH adjustment)

-

4-tert-Butylcatechol solution (inhibitor/shortstop)

-

Nitrogen gas supply

Equipment:

-

Jacketed glass reactor with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet/outlet

-

Temperature-controlled water bath

-

Syringes and cannulas for transfer of reagents

Procedure:

-

Reactor Setup: Assemble the reactor and purge with nitrogen for at least 30 minutes to remove all oxygen.

-

Aqueous Phase Preparation: In a separate flask, prepare the aqueous phase by dissolving the disproportionated rosin soap and sodium hydroxide in deionized, deoxygenated water. Adjust the pH to approximately 10.5-10.8.

-

Charging the Reactor: Transfer the aqueous phase to the reactor. Begin stirring and bring the solution to the desired reaction temperature (e.g., 40°C) using the water bath.

-

Monomer and Chain-Transfer Agent Addition: In a separate, sealed flask, mix the this compound monomer with n-dodecyl mercaptan. Transfer this mixture to the reactor.

-

Initiation: Prepare a solution of potassium persulfate in deionized, deoxygenated water. Add the initiator solution to the reactor to start the polymerization.

-

Polymerization: Monitor the reaction temperature and conversion over time. The polymerization is typically allowed to proceed to a conversion of 65-95%.

-

Termination: To stop the polymerization, add a solution of 4-tert-butylcatechol.

-

Post-Reaction: Cool the reactor to room temperature. The resulting polymer latex can be coagulated by adding an electrolyte solution (e.g., calcium chloride) or by freeze-coagulation.

-

Purification and Drying: The coagulated polymer should be washed thoroughly with water and then dried under vacuum to a constant weight.

Quantitative Data (Anticipated)

| Parameter | Value | Conditions |

| Monomer Conversion | 65 - 95% | 40°C, 4-6 hours |

| Polymer Microstructure | Predominantly trans-1,4 | - |

| Number-Average Molecular Weight (Mn) | 50,000 - 200,000 g/mol | Controlled by chain-transfer agent concentration |

| Polydispersity Index (PDI) | 2.0 - 4.0 | Typical for free-radical polymerization |

Mechanism Diagram

Caption: Free-radical polymerization workflow.

Anionic Polymerization of this compound

Anionic polymerization is a form of living polymerization, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[3] This method is sensitive to impurities, and all reagents and solvents must be rigorously purified.

Application Notes

The presence of the electron-withdrawing bromine atom on the butadiene backbone may influence the susceptibility of the monomer to anionic polymerization. The choice of initiator and solvent is critical in controlling the microstructure of the resulting polymer. Organolithium initiators in non-polar solvents typically favor 1,4-addition, while polar solvents can increase the proportion of 1,2- and 3,4-addition.

Experimental Protocol

Materials:

-

This compound (purified by distillation over calcium hydride)

-

Anhydrous cyclohexane (B81311) (or other non-polar solvent)

-

sec-Butyllithium (B1581126) (s-BuLi) in cyclohexane

-

Anhydrous methanol (B129727) (for termination)

-

Argon or nitrogen gas (high purity)

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Glass reactor with magnetic stirring

-

Syringes and cannulas for transfer of reagents

Procedure:

-

Purification: All glassware must be flame-dried under vacuum and cooled under an inert atmosphere. The solvent and monomer must be rigorously purified and degassed.

-

Reactor Setup: Assemble the reactor under an inert atmosphere.

-

Solvent and Monomer Addition: Transfer the anhydrous cyclohexane to the reactor, followed by the purified this compound monomer via cannula.

-

Initiation: Cool the reactor to the desired temperature (e.g., 0°C). Add the sec-butyllithium initiator dropwise to the stirred solution. The appearance of a color change may indicate the formation of the living polymer anions.

-

Polymerization: Allow the polymerization to proceed for the desired time. The reaction is typically fast.

-

Termination: Terminate the polymerization by adding a small amount of anhydrous methanol.

-

Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

-

Purification and Drying: Filter the polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Quantitative Data (Anticipated)

| Parameter | Value | Conditions |

| Molecular Weight (Mn) | Controlled by [Monomer]/[Initiator] ratio | 0°C, cyclohexane |

| Polydispersity Index (PDI) | < 1.1 | Living polymerization |

| Polymer Microstructure | High 1,4-content | Non-polar solvent |

Mechanism Diagram

References

Application Note: Synthesis of Functionalized Polymers Using 2-Bromo-1,3-butadiene